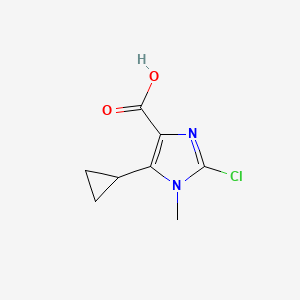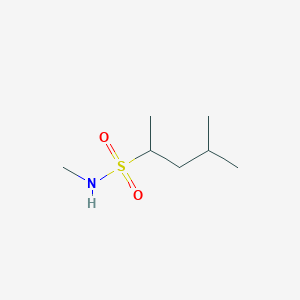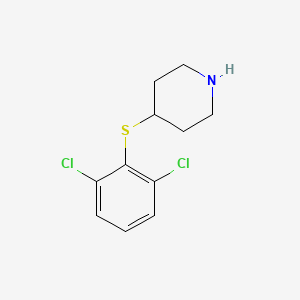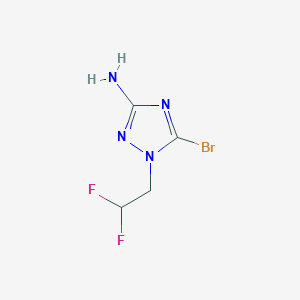![molecular formula C16H26N4O4 B13207874 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
準備方法
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Coupling of the Piperidine and Triazole Rings: The piperidine and triazole rings are coupled together using appropriate linkers and coupling agents.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities.
化学反応の分析
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions to reveal the free amine group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis and substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester: Features a piperidine ring and a carboxylic acid ester group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Contains a boronic acid group and a tetrahydropyridine ring.
The uniqueness of this compound lies in its combination of the piperidine and triazole rings, along with the carboxylic acid functionality, which provides distinct chemical and biological properties.
特性
分子式 |
C16H26N4O4 |
|---|---|
分子量 |
338.40 g/mol |
IUPAC名 |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H26N4O4/c1-5-6-12-13(14(21)22)17-18-20(12)11-7-9-19(10-8-11)15(23)24-16(2,3)4/h11H,5-10H2,1-4H3,(H,21,22) |
InChIキー |
FWTXWNBXYPPLNG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)

![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)

![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)



